6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether
Description
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 6, a pyridinyl moiety at position 3, and a 3-(trifluoromethyl)phenyl ether group at position 5. This structure combines electron-rich (pyridinyl) and electron-deficient (trifluoromethylphenyl) substituents, which may enhance its binding affinity in biological systems and influence its physicochemical properties, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
6-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O/c22-21(23,24)15-9-6-10-16(13-15)29-20-18(14-7-2-1-3-8-14)27-28-19(26-20)17-11-4-5-12-25-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODXLONRVMLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of a di-azide ester with a base such as cesium carbonate or potassium bicarbonate in dimethylformamide (DMF) at low temperatures (0°C) for several hours . This reaction yields various triazine derivatives, including the target compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or solid-phase synthesis. These methods offer advantages in terms of reaction speed and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether undergoes a variety of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like cesium carbonate and potassium bicarbonate, as well as solvents such as DMF. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions may yield various substituted triazine derivatives, while nucleophilic displacement can result in the formation of new functional groups on the triazine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing triazine structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups enhances bioactivity and lipophilicity, making them suitable candidates for drug development against various cancer types. A study demonstrated that triazine derivatives showed selective cytotoxicity against cancer cell lines such as MCF-7 and PC3, with IC50 values indicating potent anticancer effects .
Antimicrobial Properties
Compounds similar to 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether have been evaluated for their antimicrobial activity. Research has shown that triazine derivatives can exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Agricultural Applications
Herbicides and Pesticides
The unique chemical structure of triazines allows them to function as effective herbicides. Specifically, triazine-based compounds inhibit photosynthesis in target plants by blocking electron transport in chloroplasts. This property has been exploited in the development of selective herbicides that target specific weed species while minimizing damage to crops. Field trials have shown that these compounds can significantly reduce weed biomass without adversely affecting crop yield .
Plant Growth Regulators
Research into the effects of triazine derivatives on plant growth has revealed their potential as plant growth regulators. These compounds can enhance root development and increase resistance to environmental stressors, promoting overall plant health and productivity .
Materials Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices improves thermal stability and mechanical properties. Studies have shown that polymers modified with triazine derivatives exhibit enhanced resistance to heat and chemical degradation, making them suitable for high-performance applications .
Nanotechnology
In nanotechnology, triazine-based compounds are being explored for their role in the synthesis of nanomaterials. Their ability to act as ligands facilitates the stabilization of nanoparticles, which can be used in various applications ranging from catalysis to drug delivery systems .
Case Studies
- Anticancer Study : A recent study published in a peer-reviewed journal evaluated the anticancer activity of several triazine derivatives against human breast cancer cells (MCF-7). The results indicated that compounds with trifluoromethyl substitutions exhibited superior cytotoxicity compared to their non-fluorinated counterparts .
- Herbicide Development : Field trials conducted on a new herbicide formulation containing a triazine derivative showed a 75% reduction in weed populations compared to untreated controls while maintaining crop health and yield levels .
- Polymer Application : A research project focused on developing high-temperature resistant polymers incorporated triazine-based modifiers. The resultant materials demonstrated an increase in thermal stability by over 30% compared to standard polymers used in similar applications .
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether involves its interaction with various molecular targets. The compound’s structure allows it to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations
Triazine vs. Pyrimidine/Benzisoxazole The triazine core distinguishes this compound from pyrimidine-based analogs, such as 6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide (). Pyrimidines are smaller and more planar, facilitating π-π stacking interactions, whereas triazines offer additional nitrogen atoms for hydrogen bonding and enhanced electronic diversity.
Triazine vs. Triazole Compounds like 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine () utilize triazole cores, which are known for their metabolic stability and hydrogen-bonding capacity. However, triazines may provide superior electronic tunability due to their conjugated nitrogen atoms, enabling tailored reactivity in medicinal chemistry applications .
Substituent Effects
Trifluoromethyl Group The 3-(trifluoromethyl)phenyl group is a common feature in bioactive compounds, such as Fluazifop butyl () and 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether (). This substituent enhances lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
Ether vs. Thioether/Sulfonyl Linkages
Compared to thioether-containing analogs (e.g., 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in ), the ether linkage in the target compound offers greater oxidative stability. Thioethers are prone to sulfoxidation, which can alter pharmacokinetic profiles, whereas ethers maintain integrity under physiological conditions . Sulfonyl groups () are stronger electron-withdrawing moieties but may reduce bioavailability due to increased polarity .
Data Table: Key Structural and Functional Comparisons
*Estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability : The ether linkage and triazine core likely confer greater resistance to enzymatic degradation compared to thioethers or esters (e.g., ’s tetrahydro-pyrimidine carboxylate) .
- Lipophilicity : The trifluoromethyl group increases logP, favoring blood-brain barrier penetration, as seen in Fluazifop butyl () .
Biological Activity
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the triazine ring provides a basis for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown promise against viruses such as HIV and the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) in the micromolar range.
- Anticancer Properties : Studies have demonstrated that related triazine derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, enhancing its therapeutic potential.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazine derivatives. For instance, compounds with similar structures have exhibited EC50 values ranging from 0.012 μM to 58.7 μg/mL against TMV and HIV types . The inclusion of the trifluoromethyl group significantly enhances antiviral potency by improving binding affinity to viral proteins.
Anticancer Activity
A mononuclear Cu(II) complex derived from 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazine has shown considerable anticancer activity. Notably:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.6 |
| A549 | 7.3 |
| HT-29 | 8.1 |
These values indicate that the compound effectively inhibits cell proliferation in these cancer models .
Enzyme Inhibition
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazine ring can lead to enhanced enzyme inhibition. Compounds with electron-donating groups at certain positions demonstrated improved inhibitory activity against reverse transcriptase, crucial for HIV treatment .
Case Studies
- Antiviral Efficacy Against HIV
- Cytotoxicity in Cancer Models
Q & A
Q. What are the established synthetic routes for 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether, and how do reaction conditions impact yield?
The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, triazine derivatives are often prepared by refluxing intermediates like N’-aminopyridine-2-carboximide with acyl chlorides in tetrahydrofuran (THF), followed by purification using acid-base extraction . Key factors include solvent choice (e.g., ethanol/water mixtures for greener synthesis), temperature control (reflux vs. room temperature), and catalysts such as ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻), which reduce reaction times and improve yields by up to 30% compared to thermal methods .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns, particularly distinguishing pyridinyl and trifluoromethylphenyl groups.
- IR Spectroscopy : Validates ether linkages (C-O-C stretching ~1250 cm⁻¹) and triazine ring vibrations, as demonstrated in diphenyl ether analogs .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns for purity assessment .
Q. What are the common solubility and stability challenges during storage?
The trifluoromethyl group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies in basic/acidic media suggest degradation via ether bond hydrolysis, necessitating inert storage conditions (argon atmosphere, -20°C) .
Advanced Research Questions
Q. How can regioselectivity be controlled during triazine ring formation to avoid byproducts like 1,3,5-triazine isomers?
Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., pyridinyl) at position 3 direct cyclization toward 1,2,4-triazine formation. Computational modeling (DFT) predicts transition-state energies to optimize reactant ratios and solvent polarity, reducing isomerization .
Q. What methodologies resolve contradictions in X-ray crystallography and NMR data for the trifluoromethylphenyl ether moiety?
Discrepancies between experimental and calculated spectra arise from dynamic CF₃ rotation. Variable-temperature NMR and synchrotron X-ray diffraction (e.g., at 100 K) lock the CF₃ group into a single conformation, resolving positional ambiguities .
Q. How can in silico docking studies predict biological targets for this compound?
Molecular docking (AutoDock Vina) against kinase or G-protein-coupled receptor (GPCR) libraries leverages the pyridinyl-triazine scaffold’s hydrogen-bonding capacity. Pharmacophore modeling identifies trifluoromethylphenyl as a hydrophobic anchor, suggesting anti-inflammatory or kinase-inhibitory activity .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Design of Experiments (DoE) optimizes critical parameters (e.g., stoichiometry, reflux duration). Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progress, ensuring >95% consistency in triazine ring closure .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Contradictions often stem from cell membrane permeability differences. Use logP calculations to correlate hydrophobicity with uptake rates. Validate via LC-MS intracellular concentration measurements and cytotoxicity assays (MTT) in parallel .
Q. Why do DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) data show thermal stability discrepancies?
Oxidative degradation in TGA (air atmosphere) versus inert DSC conditions explains variance. Perform coupled TGA-MS to identify decomposition products (e.g., CO₂ from triazine ring breakdown) .
Methodological Best Practices
Q. What purification techniques are optimal for removing unreacted pyridinyl intermediates?
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water achieves >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
